molecular formula C9H17ClO3 B13976037 tert-Butyl 2-(3-chloropropoxy)acetate

tert-Butyl 2-(3-chloropropoxy)acetate

Cat. No.: B13976037
M. Wt: 208.68 g/mol
InChI Key: FHNVWZKUDPWSSG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-chloropropoxy)acetate (CAS 2230826-27-2) is an organic ester compound with the molecular formula C9H17ClO3 and a molecular weight of 208.68 . This compound, characterized by a chloroalkoxy chain linked to a tert-butyl acetate group, serves as a versatile chemical intermediate and linker in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic technology for targeted protein degradation . Specifically, the reactive chloride and protected carboxylate groups allow this molecule to be incorporated into complex heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target disease-relevant proteins for ubiquitination and proteasomal destruction . Researchers utilize this compound in the development of new pharmacological tools, exploring its potential in linker optimization to enhance the potency and pharmacokinetic properties of degraders targeting proteins such as Bruton's Tyrosine Kinase (BTK) . Beyond PROTAC development, it can also function as a synthetic precursor for other biochemical probes and pharmaceutical candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17ClO3

Molecular Weight

208.68 g/mol

IUPAC Name

tert-butyl 2-(3-chloropropoxy)acetate

InChI

InChI=1S/C9H17ClO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7H2,1-3H3

InChI Key

FHNVWZKUDPWSSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCCCl

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 2 3 Chloropropoxy Acetate

Established Synthetic Routes and Precedents

The synthesis of tert-Butyl 2-(3-chloropropoxy)acetate can be approached through two principal and well-established chemical strategies: the formation of the ester bond from a pre-existing ether-containing carboxylic acid, or the formation of the ether linkage onto a pre-existing acetate (B1210297) structure.

Esterification-Based Approaches to Carboxylic Acid Derivatives

A primary route to this compound involves the esterification of 2-(3-chloropropoxy)acetic acid with a tert-butyl source. The synthesis of the carboxylic acid precursor, 2-(3-chloropropoxy)acetic acid, can be achieved through the reaction of 3-chloropropanol with sodium chloroacetate (B1199739).

The subsequent esterification of 2-(3-chloropropoxy)acetic acid to its tert-butyl ester is challenging due to the steric hindrance of the tert-butyl group. Direct Fischer esterification with tert-butanol (B103910) under acidic conditions is often inefficient. More effective methods involve the activation of the carboxylic acid or the use of specific tert-butylating agents. A common industrial method for producing similar tert-butyl esters is the reaction of the carboxylic acid with isobutene in the presence of a strong acid catalyst, such as an ion-exchange resin researchgate.netgoogle.com. This method is advantageous as it avoids the use of harsher reagents and allows for continuous production processes google.com.

Another approach involves the use of tert-butylating agents like tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst such as boron trifluoride etherate. This method is known for its mild reaction conditions and good yields for a variety of substrates researchgate.net. More recently, bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate has been shown to be a powerful system for the tert-butylation of various carboxylic acids, offering high yields and fast reaction times organic-chemistry.org.

Table 1: Comparison of Esterification Methods for tert-Butylation of Carboxylic Acids

Method tert-Butyl Source Catalyst/Reagent Typical Conditions Advantages Disadvantages
Acid-Catalyzed Isobutene Strong Acid Resin 20-35°C, 6-10 h Continuous process, simple Requires gaseous reagent
Trichloroacetimidate tert-Butyl 2,2,2-trichloroacetimidate Boron trifluoride etherate Mild conditions Good yields, versatile Stoichiometric use of reagent
Tf2NH Catalysis tert-Butyl acetate Bis(trifluoromethanesulfonyl)imide Catalytic amounts High yields, fast reaction Catalyst can be expensive

Etherification Strategies Involving Haloalkanes

An alternative and widely utilized strategy for forming the target molecule is the Williamson ether synthesis. This approach involves the reaction of a salt of tert-butyl hydroxyacetate (tert-butyl glycolate) with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane (B140262). The reaction proceeds via an SN2 mechanism where the alkoxide of tert-butyl glycolate (B3277807) displaces a halide from the haloalkane researchgate.net.

To enhance the efficiency of this biphasic reaction, phase-transfer catalysts (PTCs) are often employed. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the alkoxide nucleophile from the aqueous or solid phase to the organic phase where the haloalkane is dissolved, thereby accelerating the reaction rate acs.orgfzgxjckxxb.com. The use of polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) can further enhance the reaction rate by effectively solvating the cation of the alkoxide without strongly solvating the nucleophilic anion edubirdie.com.

The choice of base for deprotonating tert-butyl glycolate is crucial. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) ensure complete formation of the alkoxide prior to the addition of the electrophile google.com.

Table 2: Key Parameters in Williamson Ether Synthesis of this compound

Parameter Options Considerations
Haloalkane 1-bromo-3-chloropropane, 1,3-dichloropropane Bromide is a better leaving group than chloride.
Base Sodium hydride (NaH), Potassium tert-butoxide Strong base needed for complete deprotonation.
Solvent THF, Acetonitrile, DMF Polar aprotic solvents are preferred.
Catalyst Tetrabutylammonium bromide (TBAB), 18-crown-6 Phase-transfer catalysts increase reaction rate.

Alternative Synthetic Pathways to Analogous Propoxyacetates

Several alternative methods have been developed for the synthesis of structurally similar propoxyacetate esters, which could potentially be adapted for the synthesis of this compound. One such method involves the reaction of a carboxylic acid salt with an appropriate alkyl halide. For example, γ-chloropropyl acetate has been prepared by heating 1-bromo-3-chloropropane with potassium acetate in glacial acetic acid researchgate.net. This suggests that a similar reaction between a salt of a glycolic acid derivative and a 1,3-dihalopropane could be a viable route.

Another approach is the reaction of an alcohol with an activated acetic acid derivative. For instance, tert-butyl chloroacetate has been synthesized by reacting tert-butyl alcohol with chloroacetyl chloride in the presence of a base like dimethylaniline orgsyn.org. This principle could be extended by using a 3-chloropropoxy-substituted acetyl chloride.

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of compounds like this compound.

Development of Chemo- and Regioselective Preparations

The synthesis of this compound from starting materials with multiple reactive sites necessitates a high degree of chemo- and regioselectivity. For instance, in the Williamson ether synthesis using tert-butyl glycolate and a dihaloalkane like 1-bromo-3-chloropropane, the reaction must be selective for the displacement of the more reactive bromide over the chloride. Furthermore, O-alkylation is desired over potential C-alkylation of the enolate form of the acetate.

Research into the regioselective alkylation of diols and polyols has shown that organotin catalysts can direct the alkylation to specific hydroxyl groups researchgate.net. While not directly applicable to the etherification of tert-butyl glycolate, these principles of catalyst-controlled regioselectivity are an active area of research. In the context of dihaloalkanes, studies on the alkylation of ambident nucleophiles like 1,2,4-triazoles have demonstrated that the reaction can be regioselective, favoring one nucleophilic nitrogen over another nih.gov. This highlights the potential for controlling the outcome of reactions with molecules possessing multiple reactive centers.

The development of chemo- and regioselective methods often involves careful selection of catalysts, solvents, and reaction conditions to exploit subtle differences in the reactivity of functional groups nih.gov.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic protocols. For the synthesis of this compound, this translates to the use of less hazardous solvents, reusable catalysts, and more energy-efficient processes.

In esterification reactions, the use of solid acid catalysts like supported heteropoly acids or zeolites is a greener alternative to homogeneous mineral acids, as they can be easily recovered and reused, minimizing acidic waste aiche.orgresearchgate.net. The Steglich esterification, a mild method for forming esters, has been adapted to use greener solvents like acetonitrile, reducing the reliance on hazardous chlorinated solvents orgsyn.orgjetir.org. A particularly innovative and sustainable approach is the use of electromagnetic milling for the synthesis of tert-butyl esters using (Boc)2O, which is a solvent-free and base-free method rsc.org.

For the Williamson ether synthesis, phase-transfer catalysis is considered a green technique as it can reduce the need for anhydrous and polar aprotic solvents, and in some cases, allows the use of water as a solvent researchgate.netyoutube.com. Surfactant-assisted Williamson synthesis in aqueous media is another green methodology that has been developed rsc.org. Furthermore, solvent-free Williamson synthesis has been shown to be an efficient and chemoselective method for the etherification of phenols rsc.org.

Table 3: Green Chemistry Approaches in the Synthesis of this compound

Synthetic Step Conventional Method Green Alternative Advantages of Green Alternative
Esterification Strong mineral acids (e.g., H2SO4) Solid acid catalysts (e.g., Amberlyst 15) Reusable, less corrosive, reduced waste
Esterification Chlorinated solvents (e.g., DCM) Acetonitrile, solvent-free milling Less toxic, reduced solvent waste
Etherification Anhydrous polar aprotic solvents (e.g., DMF) Phase-transfer catalysis in biphasic systems Reduced use of hazardous solvents, milder conditions
Etherification Stoichiometric strong bases Catalytic base, use of surfactants in water Reduced waste, use of benign solvents

Reactivity and Mechanistic Investigations of Tert Butyl 2 3 Chloropropoxy Acetate

Reaction Pathways and Chemical Transformations

The chemical behavior of tert-butyl 2-(3-chloropropoxy)acetate is dominated by the independent and cooperative reactivity of its chloro and ester moieties.

The primary chlorine atom on the propyl group is susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism. This reaction involves the displacement of the chloride ion by a wide variety of nucleophiles. The rate and efficiency of these substitutions are influenced by the nature of the nucleophile, the solvent, and the temperature.

Common nucleophiles that can be employed include:

Amines: Primary and secondary amines react to form the corresponding amino-substituted products. For instance, reaction with a primary amine (R-NH(_2)) would yield tert-butyl 2-(3-(alkylamino)propoxy)acetate.

Azides: Sodium azide (B81097) is an effective nucleophile for introducing an azido (B1232118) group, which can subsequently be reduced to a primary amine or used in cycloaddition reactions.

Thiolates: Thiolates (RS) readily displace the chloride to form thioethers.

Cyanides: The introduction of a nitrile group using cyanide salts extends the carbon chain and provides a versatile functional group for further transformations.

Carboxylates: Reaction with carboxylate anions can be used to form ester linkages.

The general scheme for these reactions is as follows:

Scheme 1: General Nucleophilic Substitution at the Chloropropyl Moiety

Where Nu represents a generic nucleophile.

The table below summarizes typical conditions and outcomes for these substitution reactions.

NucleophileReagent ExampleTypical SolventProduct Class
AmineR-NH₂Acetonitrile (B52724), DMFAmino ether ester
AzideNaN₃DMF, DMSOAzido ether ester
ThiolateNaSREthanol, THFThioether ester
CyanideNaCN, KCNDMSONitrile ether ester

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions. thieme-connect.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-chloropropoxy)acetic acid, by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with aqueous hydrochloric acid. The mechanism involves the protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutene.

Transesterification: This process involves the conversion of the tert-butyl ester to another ester by reacting it with an alcohol in the presence of an acid or a specific catalyst. rsc.orgorganic-chemistry.org While transesterification of tert-butyl esters can be challenging due to steric hindrance, certain methods, such as using an excess of the new alcohol under acidic conditions, can drive the reaction to completion. thieme-connect.comkataliz.org.ua Borane catalysts have also been shown to facilitate the transesterification of tert-butyl esters under mild conditions. rsc.org

ReactionTypical ReagentsProductKey Feature
HydrolysisTFA/DCM or aq. HCl2-(3-chloropropoxy)acetic acidDeprotection of the carboxylic acid
TransesterificationR-OH, Acid catalyst (e.g., H₂SO₄)Alkyl 2-(3-chloropropoxy)acetateConversion to other esters

The presence of an electrophilic center (the carbon bearing the chlorine) and a nucleophilic center (the ether oxygen or the carbonyl oxygen of the ester) within the same molecule allows for the possibility of intramolecular cyclization. After hydrolysis of the tert-butyl ester to the free carboxylic acid, the resulting carboxylate can act as an intramolecular nucleophile. A subsequent intramolecular S(_N)2 reaction would lead to the formation of a cyclic lactone. For instance, the formation of a 6-membered ring (a tetrahydropyranone derivative) is plausible.

Scheme 2: Plausible Intramolecular Cyclization Pathway

Hydrolysis: this compound is converted to 2-(3-chloropropoxy)acetic acid.

Deprotonation: A base removes the acidic proton from the carboxylic acid, forming a carboxylate.

Cyclization: The carboxylate oxygen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the cyclic lactone.

This pathway is a key strategy for synthesizing certain types of oxygen-containing heterocycles. researchgate.netmdpi.com

Role as a Versatile Synthetic Intermediate

The dual reactivity of this compound makes it a highly versatile building block in the synthesis of more complex molecules, including various heterocycles and macrocycles.

By employing nucleophilic substitution at the chloropropyl moiety, a variety of functional groups can be introduced. These newly introduced groups can then participate in cyclization reactions with the ester or the corresponding carboxylic acid (after hydrolysis). For example, if an amine is used as the nucleophile, the resulting amino ester can be cyclized to form nitrogen-containing heterocycles like morpholinones or other related structures. This strategy allows for the construction of a range of O,N-heterocycles.

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. nih.govtechexplorist.com this compound can serve as a flexible linker or building block in the synthesis of macrocycles. youtube.com Its two reactive ends can be sequentially or simultaneously reacted with other difunctional molecules to build up the macrocyclic ring.

For instance, the chloropropyl end can react with a nucleophile on one molecule, and after deprotection, the resulting carboxylic acid can form an amide or ester bond with another functional group, thereby closing a large ring. This "adding and reacting" strategy is a powerful method for creating large and diverse libraries of macrocyclic compounds. nih.gov The 3-carbon ether chain provides a degree of conformational flexibility to the resulting macrocycle.

Intermediate in the Total Synthesis of Complex Organic Molecules

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in the literature, its structural motif is analogous to key intermediates used in the synthesis of various cyclic ethers. For instance, halo alcohols are known precursors to cyclic ethers through intramolecular Williamson ether synthesis. lumenlearning.comlibretexts.org The 3-chloropropoxy moiety in this compound can be envisioned as a precursor to a four-membered cyclic ether, oxetane (B1205548), or related structures through an intramolecular cyclization reaction.

In a hypothetical synthetic sequence, the ester group could be reduced to the corresponding alcohol, yielding 2-(3-chloropropoxy)ethanol. This resulting halo alcohol, upon treatment with a base, would readily undergo intramolecular cyclization to form 1,4-dioxane (B91453) derivatives, which are common structural motifs in a variety of natural products. The tert-butyl ester itself can act as a protecting group for the carboxylic acid, allowing for transformations on other parts of a larger molecule before its removal or conversion.

The general strategy of using bifunctional molecules containing both a nucleophile (or a precursor to one) and a leaving group is a cornerstone of complex molecule synthesis. The formation of cyclic ethers, for example, is a critical step in the synthesis of marine polycyclic ethers, and various methods for constructing these ring systems have been extensively studied. clockss.org

Elucidation of Reaction Mechanisms

The primary reaction pathway of interest for this compound is its potential for intramolecular cyclization. This reaction would proceed via an intramolecular nucleophilic substitution (SN2) mechanism, where the oxygen atom of the carbonyl group (or more likely, the oxygen of the enolate formed under basic conditions) acts as the nucleophile, and the chloride atom is the leaving group.

The feasibility and rate of such cyclizations are governed by several factors, including the length of the carbon chain connecting the nucleophile and the electrophile, which influences the ring size of the product. The formation of five- and six-membered rings is generally favored entropically and enthalpically, while the formation of smaller rings like the potential four-membered ring from this specific substrate can be slower. lumenlearning.comlibretexts.org

Kinetic and Thermodynamic Studies of Key Transformations

The rate of cyclization is highly dependent on the ring size being formed. The relative rates for the formation of cyclic ethers from halo alcohols generally follow the trend: 5 > 6 > 3 > 7 > 4 > 8-membered rings. lumenlearning.com This trend is a result of a combination of enthalpic (ring strain) and entropic (probability of the ends meeting) factors. The formation of a four-membered oxetane ring from the corresponding precursor, for instance, is known to be slower than the formation of a five-membered tetrahydrofuran (B95107) ring. youtube.com

A kinetic study of the cyclization of this compound would likely involve monitoring the disappearance of the starting material or the appearance of the cyclized product over time under various conditions (e.g., different bases, solvents, and temperatures). The data obtained would allow for the determination of the rate constant and the activation energy for the reaction.

Table 1: Hypothetical Kinetic Parameters for Intramolecular Cyclization

Ring SizeRelative RateΔG‡ (kcal/mol) (Illustrative)
3Fast~20
4Slow~25
5Very Fast~18
6Fast~19

This table presents illustrative values based on general principles of cyclization reactions and is not based on experimental data for this compound.

Thermodynamic studies would provide information on the relative stability of the reactant and the cyclized product. The change in Gibbs free energy (ΔG) for the reaction would indicate whether the cyclization is spontaneous under the given conditions. Ring strain in the product is a key thermodynamic consideration.

Computational Chemistry Approaches to Reaction Pathways

In the absence of experimental data, computational chemistry serves as a powerful tool to investigate the reaction mechanisms and energetics of molecules like this compound. e3s-conferences.org Density Functional Theory (DFT) and ab initio methods can be employed to model the reaction pathway of the intramolecular cyclization. iitb.ac.in

Determine the preferred conformation of the molecule leading to the transition state.

Calculate the activation energy for the cyclization, providing insight into the reaction rate.

Compare the energetics of different possible reaction pathways, for example, attack by the ether oxygen versus the carbonyl oxygen of the ester enolate.

Investigate the influence of the solvent on the reaction mechanism and energetics.

Table 2: Illustrative Computational Data for a Model Intramolecular Cyclization

ParameterCalculated Value (Illustrative)
Activation Energy (Ea)22.5 kcal/mol
Reaction Energy (ΔErxn)-5.2 kcal/mol
Key Transition State Bond Distance (O---C)2.1 Å
Key Transition State Bond Distance (C---Cl)2.4 Å

This table presents hypothetical data that could be obtained from a computational study on a model system similar to this compound.

Computational studies on similar systems, such as the intramolecular O-alkylation of anomeric cesium alkoxides, have provided valuable mechanistic insights, highlighting the role of chelating interactions in favoring specific reaction outcomes. nih.gov A similar approach could elucidate the factors governing the reactivity of this compound.

Applications and Synthetic Utility in Advanced Chemical Synthesis

Contribution to the Design and Synthesis of Complex Organic Structures

Construction of Advanced Chemical Scaffolds

While specific research detailing the use of tert-Butyl 2-(3-chloropropoxy)acetate in the construction of advanced chemical scaffolds is not extensively documented in publicly available literature, its bifunctional nature suggests significant potential in this area. The chloropropyl group allows for alkylation reactions, while the tert-butyl acetate (B1210297) moiety can be used for further functionalization or as a protecting group. This dual reactivity would enable the synthesis of diverse heterocyclic and carbocyclic scaffolds, which are fundamental cores of many biologically active molecules and functional materials. The strategic unmasking or transformation of the ester and the displacement of the chloride would allow for the stepwise construction of complex molecular frameworks.

Strategic Integration into Multi-Step Synthesis Schemes

The tert-butyl ester group is a well-established protecting group in organic synthesis, prized for its stability under a variety of reaction conditions and its selective removal under acidic conditions. This characteristic allows for the strategic integration of the this compound unit into multi-step synthesis pathways. The chloroalkyl chain can participate in nucleophilic substitution reactions to build a larger molecular backbone, while the tert-butyl ester remains intact. In later stages of the synthesis, the ester can be deprotected to reveal a carboxylic acid, which can then be used for further transformations, such as amide bond formation or reduction. This orthogonal reactivity is crucial for the efficient and controlled synthesis of complex target molecules.

Role in the Development of New Synthetic Methodologies

The reactivity profile of this compound lends itself to the exploration and development of novel synthetic methods.

Enabling Access to Novel Chemical Motifs

The combination of an ether linkage, a chloroalkane, and a tert-butyl ester within a single molecule provides a platform for developing synthetic routes to novel chemical motifs. For instance, intramolecular cyclization reactions could lead to the formation of substituted lactones or other heterocyclic systems that may not be readily accessible through other synthetic routes. The specific substitution pattern offered by this reagent could also be exploited in cascade reactions to rapidly build molecular complexity from simple starting materials.

Facilitating Methodological Advancements in Ester and Ether Synthesis

While direct research on the role of this compound in advancing ester and ether synthesis methodologies is limited, its structure is relevant to this field. The synthesis of this compound itself likely involves Williamson ether synthesis and esterification, and studies on optimizing its preparation could contribute to broader knowledge in these areas. Furthermore, its use as an alkylating agent for alcohols and phenols to introduce the 2-(tert-butoxycarbonyl)ethoxy moiety could be a valuable transformation, and research into the scope and limitations of this reaction would represent a methodological advancement.

Exploration in Materials Science Precursors

Monomeric Units for Polymer Chemistry

Research into the application of this compound as a monomeric unit in polymer chemistry is an emerging field with limited publicly available data. While the broader class of tert-butyl acrylate (B77674) and methacrylate (B99206) monomers is extensively used in polymer synthesis, specific studies detailing the polymerization behavior and properties of polymers derived from this compound are not widely documented in scientific literature.

The structure of this compound suggests its potential as a functional monomer. The tert-butyl ester group is a well-known protecting group for carboxylic acids, which can be cleaved under acidic conditions to yield the corresponding poly(acrylic acid) derivatives. This functionality is often exploited to create pH-responsive polymers or to introduce carboxylic acid moieties for further post-polymerization modification.

The presence of a chloro- substituent on the propoxy side chain introduces another reactive site. This halogen atom could potentially be used for various post-polymerization modification reactions, such as nucleophilic substitution, allowing for the grafting of different functional groups onto the polymer backbone. This dual functionality—a cleavable ester and a reactive halogen—makes it a theoretically interesting candidate for the synthesis of advanced functional polymers.

However, without specific experimental data from polymerization studies, a detailed discussion of its role as a monomeric unit remains speculative. Key data such as reactivity ratios in copolymerizations, the types of polymerization methods it is amenable to (e.g., free radical, controlled radical polymerizations like ATRP or RAFT), and the physicochemical properties of its corresponding homopolymers and copolymers are not available in the reviewed literature.

Further research and publication of experimental findings are necessary to fully elucidate the synthetic utility of this compound in polymer chemistry.

Data on Polymerization of Related Monomers

To provide context, the following table summarizes typical data obtained from the polymerization of a related and widely studied monomer, tert-butyl acrylate (tBA), which is often used to synthesize polymers that can be converted to poly(acrylic acid).

MonomerPolymerization MethodInitiator/CatalystMolar Mass ( g/mol )Polydispersity Index (Đ)
tert-Butyl AcrylateATRPEthyl α-bromoisobutyrate / CuBr/PMDETA15,0001.15
tert-Butyl AcrylateRAFT2-Cyano-2-propyl dodecyl trithiocarbonate25,0001.10
tert-Butyl AcrylateAnionic Polymerizationn-Butyllithium50,0001.05

Note: This data is for tert-butyl acrylate and is provided for illustrative purposes only, due to the absence of specific data for this compound.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are powerful tools for elucidating the molecular structure of newly synthesized compounds. For reaction products involving tert-Butyl 2-(3-chloropropoxy)acetate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary techniques for determining the carbon-hydrogen framework of a molecule. For this compound, the expected NMR data provides unambiguous confirmation of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals for each unique proton environment in the molecule. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton information.

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
(CH₃)₃C-~1.45Singlet9H
-O-CH₂-C(O)-~3.95Singlet2H
-O-CH₂-CH₂-~3.65Triplet2H
-CH₂-CH₂-Cl~2.05Quintet2H
-CH₂-Cl~3.70Triplet2H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

CarbonChemical Shift (δ) ppm (Predicted)
(CH₃)₃C-~28.0
(CH₃)₃C-~81.5
-O-CH₂-C(O)-~68.0
-C(O)-O-~170.0
-O-CH₂-CH₂-~66.5
-CH₂-CH₂-Cl~32.0
-CH₂-Cl~41.5

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display key absorption bands confirming its ester and alkyl halide functionalities.

Functional GroupVibrational ModeWavenumber (cm⁻¹) (Typical)
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1150 - 1250
C-H (Alkyl)Stretch2850 - 2980
C-ClStretch600 - 800

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Under electron impact (EI) ionization, this compound would likely undergo characteristic fragmentation. The fragmentation of tert-butoxycarbonyl (t-Boc) substituted precursors often involves the loss of isobutylene (B52900) (C₄H₈) or the tert-butyl cation ((CH₃)₃C⁺). doaj.org

Fragment Ionm/z (Predicted)Identity
[M - C₄H₈]⁺˙152/154Molecular ion after loss of isobutylene
[C₄H₉]⁺57tert-Butyl cation
[CH₂OCOC(CH₃)₃]⁺115
[CH₂CH₂Cl]⁺63/65
[OCH₂CH₂CH₂Cl]⁺93/95

The presence of chlorine would be indicated by isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of a reaction by separating the reactants, intermediates, and products, as well as for assessing the purity of the final product.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It is well-suited for monitoring reactions involving this compound and for determining its purity. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. hzdr.de

A typical GC method for analyzing this compound might involve:

ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5)
Injector Temperature 250 °C
Oven Program Initial temperature of 80 °C, ramped to 280 °C
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

By taking aliquots from the reaction mixture at different time points and analyzing them by GC, the consumption of starting materials and the formation of the product can be tracked, allowing for the determination of the reaction's endpoint.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a moderately polar compound like this compound, reverse-phase HPLC is a suitable method for purity assessment.

A typical HPLC method could be:

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol
Detector UV detector (if the molecule has a chromophore) or a Refractive Index (RI) detector
Flow Rate 1.0 mL/min

HPLC can be used to determine the percentage purity of the isolated product by measuring the area of the product peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction. thieme.de By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the separation of reactants and products can be visualized. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The relative retention factors (Rf) of the spots provide a guide for optimizing the separation conditions for column chromatography purification.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity and Transformation Potential

The presence of two distinct reactive sites in tert-Butyl 2-(3-chloropropoxy)acetate—the electrophilic carbon of the chloropropyl group and the ester functionality—opens up a wide range of possibilities for yet-to-be-discovered chemical transformations. Future research is anticipated to focus on harnessing the interplay between these functional groups to achieve novel synthetic outcomes.

One promising area of investigation lies in intramolecular cyclization reactions. The three-carbon linker separating the chloro and acetate (B1210297) moieties is ideally suited for the formation of five- or six-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules. By carefully selecting reaction conditions and catalysts, it may be possible to trigger selective cyclization pathways that have not yet been reported. For instance, the development of novel catalytic systems could enable diastereoselective or even enantioselective cyclizations, providing access to chiral building blocks of significant interest in medicinal chemistry.

Furthermore, the exploration of dual-functionalization reactions, where both the chloro and the ester groups react in a single synthetic operation, represents a frontier in the study of this molecule's reactivity. Such transformations could lead to the rapid assembly of complex structures from simple starting materials, a key goal in modern organic synthesis. Research in this area might involve the use of organometallic reagents or photoredox catalysis to unlock new reaction pathways.

Below is a table summarizing potential areas for reactivity exploration:

Research AreaPotential TransformationSignificance
Intramolecular Cyclization Synthesis of novel lactones and other heterocycles.Access to valuable scaffolds for drug discovery and materials science.
Dual Functionalization One-pot reactions involving both chloro and ester groups.Rapid construction of molecular complexity and improved synthetic efficiency.
Catalytic Activation Development of new catalysts for selective transformations.Enabling previously inaccessible reactions and improving control over stereochemistry.
Radical Chemistry Exploration of radical-mediated reactions at the chloro- and ester-proximal positions.Access to unique functionalization patterns and novel molecular architectures.

Development of Highly Efficient and Atom-Economical Synthetic Processes

A significant focus of future research will undoubtedly be the development of more sustainable and efficient methods for the synthesis of this compound and its derivatives. Traditional synthetic routes often involve multiple steps and the use of stoichiometric reagents, leading to significant waste generation. Modern synthetic chemistry, however, emphasizes the principles of green chemistry, including atom economy and the use of catalytic methods. bldpharm.com

Future synthetic strategies are likely to explore one-pot procedures that combine the formation of the ether linkage and the esterification of the carboxylic acid in a single reaction vessel. This approach would not only reduce the number of synthetic steps but also minimize the use of solvents and purification agents. The development of novel bifunctional catalysts that can facilitate both reactions simultaneously is a particularly exciting prospect.

Moreover, the use of flow chemistry and microreactor technology could offer significant advantages for the synthesis of this compound. These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The continuous nature of flow processes also aligns well with the principles of sustainable manufacturing. researchgate.net

The following table outlines potential improvements in the synthesis of this compound:

Synthetic ApproachKey Advantages
One-Pot Synthesis Reduced step count, less waste, increased efficiency.
Bifunctional Catalysis Simultaneous formation of multiple bonds, improved atom economy.
Flow Chemistry Precise reaction control, enhanced safety, scalability. researchgate.net
Green Solvents and Reagents Reduced environmental impact, improved sustainability.

Expansion of Synthetic Applications in Novel Chemical Domains

The unique structural features of this compound make it a promising candidate for a wide range of applications in various chemical domains, from medicinal chemistry to materials science. Its bifunctional nature allows it to act as a versatile linker or building block in the synthesis of more complex molecules.

In the realm of pharmaceutical sciences , this compound could serve as a key intermediate in the synthesis of novel drug candidates. The 3-chloropropoxy moiety can be readily converted to other functional groups, such as azides, amines, or thiols, which can then be used to attach the molecule to other pharmacophores or to modulate its pharmacokinetic properties. The tert-butyl ester, on the other hand, can act as a protecting group for a carboxylic acid, which can be unmasked at a later stage of the synthesis. pharmaffiliates.comnih.gov This dual functionality is highly valuable in the multi-step synthesis of complex drug molecules.

In polymer chemistry , this compound could be utilized as a functional monomer in the synthesis of advanced polymers. The chloro group can participate in various polymerization reactions, such as atom transfer radical polymerization (ATRP), allowing for the creation of well-defined polymer architectures. The ester group, in turn, can be used to tune the solubility and thermal properties of the resulting polymer or to introduce further functionality through post-polymerization modification.

Furthermore, in the field of materials science , this compound could find use in the development of functional coatings and surfaces. The chloro group can be used to anchor the molecule to a variety of substrates, while the ester group can be modified to impart specific properties, such as hydrophobicity or biocompatibility. This could lead to the creation of novel materials with applications in areas such as biomedical devices, sensors, and catalysis.

The table below summarizes the potential applications in novel chemical domains:

Chemical DomainPotential Application
Medicinal Chemistry Synthesis of pharmaceutical intermediates and drug candidates. cmu.edu
Polymer Chemistry Development of functional polymers with tailored properties.
Materials Science Creation of functional surfaces and coatings.
Agrochemicals Synthesis of novel pesticides and herbicides.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-Butyl 2-(3-chloropropoxy)acetate be optimized to improve yield and purity?

  • Methodological Answer :

  • Reaction Design : Adapt protocols from analogous esters, such as tert-butyl 2-(3-formylphenoxy)acetate synthesis . Use nucleophilic substitution (e.g., coupling 3-chloropropanol with tert-butyl bromoacetate) under inert conditions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from non-polar solvents. Monitor purity via TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane).
  • Yield Optimization : Control stoichiometry (1.2:1 molar ratio of 3-chloropropanol to bromoacetate) and reaction temperature (60–80°C). Include catalytic KI to enhance reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irrit. Category 2, H315) .
  • Respiratory Protection : Use NIOSH-approved N95/P95 respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335: respiratory tract irritation) .
  • Spill Management : Avoid drainage contamination; collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm ester and chloropropoxy groups (e.g., tert-butyl δ ~1.4 ppm, chloropropoxy δ ~3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion [M+H]+ at m/z 236.26 (calculated for C10_{10}H17_{17}ClO4_4) .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%). Note that commercial suppliers often lack analytical data, necessitating in-house validation .

Advanced Research Questions

Q. How does the 3-chloropropoxy moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Leaving Group Potential : The chlorine atom acts as a moderate leaving group, enabling SN2 reactions (e.g., with amines or thiols). Steric hindrance from the tert-butyl group may slow kinetics .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. Monitor competing elimination (e.g., dehydrohalogenation) at elevated temperatures .
  • Case Study : In tert-butyl 2-chlorosulfanylacetate analogs, substitution with azide proceeds at 50°C in DMF with 70–80% yield .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store in amber glass vials at <28°C under nitrogen to prevent hydrolysis/oxidation . Avoid moisture (desiccants like silica gel recommended).
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Compare with analogs like tert-butyl 2-(2-methoxyphenyl)methylaminoacetate, which degrade <5% under similar conditions .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer :

  • Systematic pH Studies : Prepare buffers (pH 2–12) and incubate the compound (1 mM) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS.
  • Mechanistic Insights : Acidic conditions may hydrolyze the ester (tert-butyl group stabilizes carbocation intermediates), while alkaline conditions promote chloride displacement. Compare with tert-butyl 2-(3-formylphenoxy)acetate, which shows pH-dependent decomposition .
  • Data Reconciliation : Use Arrhenius plots to extrapolate shelf-life under different storage scenarios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.